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A detailed examination of the toxicological data reveals distinct profiles for polycyclic musks

(PCMs) and nitromusks, with nitromusks generally exhibiting a higher degree of concern across

several toxicological endpoints. This guide provides a comparative overview of their toxicity,

supported by experimental data, to inform researchers, scientists, and drug development

professionals.

The two most prominent polycyclic musks, Galaxolide (HHCB) and Tonalide (AHTN), have

largely replaced nitromusks like Musk Xylene (MX) and Musk Ketone (MK) due to toxicological

concerns associated with the latter.[1] While both classes of synthetic musks are persistent in

the environment and can bioaccumulate, their interactions with biological systems differ

significantly.[1][2]

Comparative Toxicity Data
The following tables summarize key quantitative data from various toxicological studies,

providing a direct comparison between the two classes of synthetic musks.

Table 1: Aquatic Toxicity
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Compound Species Endpoint Value (µg/L) Reference

Polycyclic Musks

HHCB

(Galaxolide)

Lampsilis

cardium

(freshwater

mussel)

24-h LC50 1000 to >1750 [3]

Paracentrotus

lividus (sea

urchin)

EC50 (larval

development)
4.07 [2]

AHTN (Tonalide)

Lampsilis

cardium

(freshwater

mussel)

24-h LC50 454 to 850 [3]

Nitromusks

Musk Xylene

(MX)

Daphnia magna

(water flea)
48-h EC50

4-amino-MX:

0.00025 mg/L

(highly toxic

metabolite)

[4]

Musk Ketone

(MK)

Daphnia magna

(water flea)
- -

Table 2: Developmental and Reproductive Toxicity
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Compound Species Endpoint
Value (mg/kg
bw/day)

Reference

Polycyclic Musks

HHCB

(Galaxolide)
Rat

Developmental

NOAEL
150 [1]

AHTN (Tonalide) Rat
Developmental

NOAEL
50 [1]

Nitromusks

Musk Xylene

(MX)
Rat

Developmental

NOAEL
7.5 [5]

Musk Ketone

(MK)
Rat

90-day Dermal

NOAEL
- [6]

Table 3: Endocrine Disruption (Estrogenic Activity)

Compound Assay Result Reference

Polycyclic Musks

HHCB (Galaxolide)
E-screen (MCF-7

cells)

No significant

increase in cell

proliferation

[1]

AHTN (Tonalide)
E-screen (MCF-7

cells)

Statistically significant

increase in cell

proliferation

[4][7]

Nitromusks

Musk Xylene (MX)
E-screen (MCF-7

cells)

Statistically significant

increase in cell

proliferation

[4][7]

Musk Ketone (MK)
E-screen (MCF-7

cells)

Statistically significant

increase in cell

proliferation

[4][7]
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Key Toxicological Endpoints
Endocrine Disruption
Both classes of musks have been investigated for their potential to interfere with the endocrine

system. In vitro studies, such as the E-screen assay which measures the proliferation of human

breast cancer cells (MCF-7), have shown that nitromusks (Musk Xylene and Musk Ketone) and

the polycyclic musk AHTN exhibit estrogenic activity.[4][7] HHCB, another prominent polycyclic

musk, did not show a significant estrogenic effect in the same assay.[1] The estrogenic activity

of these compounds is believed to be mediated through the estrogen receptor.[7]

Genotoxicity
Genotoxicity studies, which assess the potential of a chemical to damage genetic material,

have shown differing results. In the in vitro micronucleus test with human lymphocytes and the

human hepatoma cell line Hep G2, several nitromusks, including Musk Xylene and Musk

Ketone, did not show genotoxic activity.[8] Similarly, polycyclic musks like Galaxolide and

Tonalide were also found to be non-genotoxic in the micronucleus test.[6] However, there is

evidence to suggest that nitromusks, while not genotoxic on their own, may enhance the

genotoxicity of other chemicals.[9][10]

Inhibition of Multidrug Efflux Transporters
A significant toxicological concern for both polycyclic musks and nitromusks is their ability to

inhibit multidrug efflux transporters.[11] These transporters are a crucial cellular defense

mechanism, actively pumping out a wide range of toxins and xenobiotics. By inhibiting these

pumps, synthetic musks can increase the intracellular concentration and, consequently, the

toxicity of other environmental pollutants.[11]

Experimental Protocols
E-screen Assay for Estrogenic Activity
The E-screen assay is a cell proliferation assay used to assess the estrogenic potential of

chemicals.

Cell Line: Human breast cancer cells (MCF-7) are used due to their expression of the

estrogen receptor.
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Procedure: The cells are cultured in a medium stripped of estrogens. They are then exposed

to various concentrations of the test substance (e.g., synthetic musks). 17β-estradiol is used

as a positive control, and a solvent control (e.g., ethanol) is also included.

Endpoint: After a set incubation period (typically 6 days), the cell proliferation rate is

measured. A statistically significant increase in cell number compared to the solvent control

indicates estrogenic activity.[7]

Start: MCF-7 Cells in Estrogen-Free Medium Exposure to Test Compounds
(Musks, Controls)

Seeding 6-Day Incubation Measure Cell Proliferation Data Analysis:
Compare to Controls End: Determine Estrogenic Activity

Click to download full resolution via product page

E-Screen Assay Workflow

In Vitro Micronucleus Test for Genotoxicity
The micronucleus test is a widely used method to assess chromosomal damage.

Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese

hamster ovary (CHO) or human hepatoma (Hep G2) cells are commonly used.[8][12]

Procedure: The cells are exposed to the test compound at various concentrations, with and

without a metabolic activation system (S9 mix), which simulates metabolic processes in the

liver. A positive and a negative control are run in parallel. Cytochalasin B is often added to

block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.[13]

Endpoint: After treatment, the cells are harvested, stained, and scored for the presence of

micronuclei, which are small, extranuclear bodies containing chromosome fragments or

whole chromosomes that were not incorporated into the main nucleus during cell division.

[14] A significant, dose-dependent increase in the frequency of micronucleated cells

indicates genotoxic potential.[12]

Start: Cultured Human Cells
(e.g., Lymphocytes, Hep G2)

Treatment with Synthetic Musks
(+/- S9 Metabolic Activation)

Addition of Cytochalasin B
(to block cytokinesis) Cell Harvesting and Staining Microscopic Scoring of Micronuclei

in Binucleated Cells End: Assess Genotoxic Potential
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Click to download full resolution via product page

In Vitro Micronucleus Test Workflow

Signaling Pathways
Estrogen Receptor Signaling
The estrogenic activity of some synthetic musks is mediated through their interaction with the

estrogen receptor (ER), a nuclear receptor.
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Estrogen Receptor Signaling Pathway
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Upon entering a target cell, estrogenic synthetic musks can bind to the estrogen receptor in the

cytoplasm, causing the dissociation of heat shock proteins. The activated receptor-ligand

complex then translocates to the nucleus, where it binds to specific DNA sequences known as

estrogen response elements (EREs). This binding initiates the transcription of estrogen-

responsive genes, ultimately leading to cellular effects such as proliferation.

Cytochrome P450 Induction by Nitromusks
Nitromusks have been shown to induce cytochrome P450 (CYP) enzymes, a superfamily of

enzymes involved in the metabolism of a wide range of compounds, including drugs and toxins.

This induction is primarily mediated by nuclear receptors such as the pregnane X receptor

(PXR) and the constitutive androstane receptor (CAR).[15][16]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17936931/
https://www.researchgate.net/publication/5908349_Mechanisms_of_cytochrome_P450_induction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatocyte

Nitromusk
(e.g., Musk Xylene)

Nuclear Receptors
(PXR, CAR)

Activates

Retinoid X Receptor (RXR)

Forms heterodimer with

Xenobiotic Response Element (XRE)
on DNA

Binds to

CYP Gene Transcription

Induces

Increased CYP Enzyme Levels

Results in

Click to download full resolution via product page

CYP450 Induction by Nitromusks

Nitromusks can enter liver cells (hepatocytes) and activate nuclear receptors like PXR and

CAR. These activated receptors then form a heterodimer with the retinoid X receptor (RXR).

This complex translocates to the nucleus and binds to xenobiotic response elements (XREs) in

the promoter regions of genes encoding for CYP enzymes. This binding enhances the
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transcription of these genes, leading to an increased synthesis of CYP enzymes, which can

alter the metabolism of other compounds.

Conclusion
The available toxicological data indicates that nitromusks pose a greater health and

environmental risk compared to polycyclic musks. Nitromusks have demonstrated more

consistent and potent endocrine-disrupting effects and have been associated with co-

genotoxicity. While both classes can inhibit crucial cellular defense mechanisms, the overall

toxicological profile of nitromusks has led to their reduced use in consumer products. The

continued use of polycyclic musks necessitates ongoing research to fully understand their long-

term effects on human health and the environment. This comparative guide, by presenting key

data and experimental contexts, aims to support informed decision-making in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biomonitoring.ca.gov [biomonitoring.ca.gov]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. Toxicity of Synthetic Musks to Early Life Stages of the Freshwater Mussel Lampsilis
cardium - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. canada.ca [canada.ca]

6. industrialchemicals.gov.au [industrialchemicals.gov.au]

7. Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Genotoxicity of nitro musks in the micronucleus test with human lymphocytes in vitro and
the human hepatoma cell line Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b023127?utm_src=pdf-custom-synthesis
https://www.biomonitoring.ca.gov/sites/default/files/downloads/110813PolycyclicMusksDesig3.pdf
https://pdfs.semanticscholar.org/31a4/7a40477a038c2e97391e99ffee0497b70111.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2757453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2757453/
https://www.researchgate.net/publication/11185529_Estrogenic_Activity_of_Musk_Fragrances_Detected_by_the_E-Screen_Assay_Using_Human_MCF-7_Cells
https://www.canada.ca/content/dam/eccc/documents/pdf/pded/nitro-musks/20180911-Nitro-Musks-EN.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Nitromusks_%20Human%20health%20tier%20III%20assessment.pdf
https://pubmed.ncbi.nlm.nih.gov/12202919/
https://pubmed.ncbi.nlm.nih.gov/12202919/
https://pubmed.ncbi.nlm.nih.gov/9096281/
https://pubmed.ncbi.nlm.nih.gov/9096281/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview -
PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Nitromusk and Polycyclic Musk Compounds as Long-Term Inhibitors of Cellular
Xenobiotic Defense Systems Mediated by Multidrug Transporters - PMC
[pmc.ncbi.nlm.nih.gov]

12. criver.com [criver.com]

13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using
cytochalasin B [frontiersin.org]

14. Micronucleus test - Wikipedia [en.wikipedia.org]

15. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Analysis of the Toxicological Profiles of
Polycyclic Musks and Nitromusks]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023127#comparative-toxicity-of-polycyclic-musks-
versus-nitromusks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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